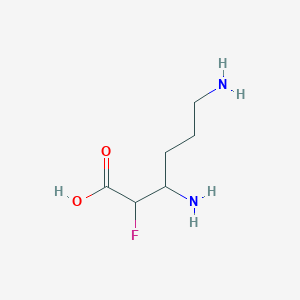![molecular formula C14H29NO2 B14272294 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol CAS No. 133124-53-5](/img/structure/B14272294.png)
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is an organic compound that features both amine and diol functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol typically involves multi-step organic reactions. One common method involves the alkylation of diethylamine with a suitable alkyl halide, followed by the introduction of the diol functionality through a series of reduction and substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or sulfonates can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Aplicaciones Científicas De Investigación
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, while the diol groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[6-(Dimethylamino)hex-4-EN-1-YL]butane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]pentane-1,4-diol
- 2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,3-diol
Uniqueness
2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to interact with biological molecules in ways that similar compounds may not, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
133124-53-5 |
|---|---|
Fórmula molecular |
C14H29NO2 |
Peso molecular |
243.39 g/mol |
Nombre IUPAC |
2-[6-(diethylamino)hex-4-enyl]butane-1,4-diol |
InChI |
InChI=1S/C14H29NO2/c1-3-15(4-2)11-8-6-5-7-9-14(13-17)10-12-16/h6,8,14,16-17H,3-5,7,9-13H2,1-2H3 |
Clave InChI |
QLONGLKGZBKMLX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC=CCCCC(CCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
![4,4'-Bis[2-(2-sulfophenyl)ethenyl][1,1'-biphenyl]-2,2'-disulfonic acid](/img/structure/B14272216.png)
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)
silane](/img/structure/B14272223.png)
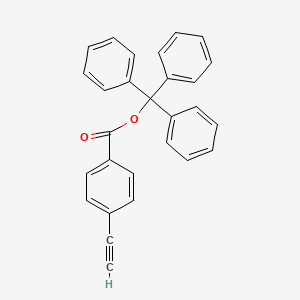
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
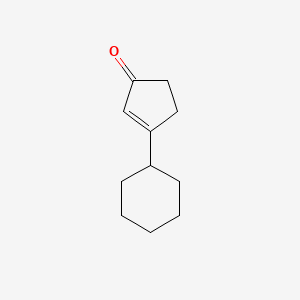
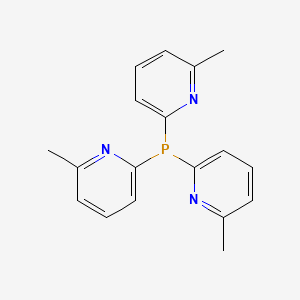
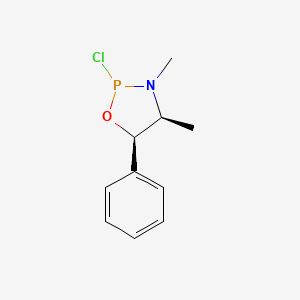

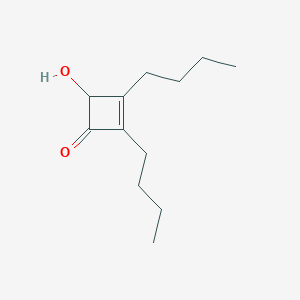
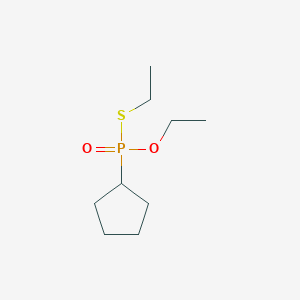
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
